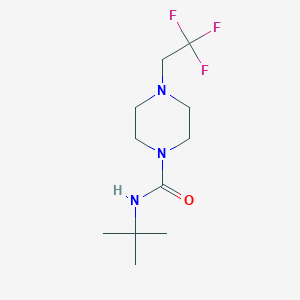![molecular formula C13H16F3N3O2S B12270747 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12270747.png)
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a thiazole ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the carbonyl group via acylation reactions.
- Construction of the thiazole ring using cyclization of appropriate precursors.
- Attachment of the trifluoromethyl group through nucleophilic substitution or other suitable methods.
- Formation of the morpholine ring through cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalysis, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or morpholine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases or conditions.
Industry
Agriculture: Potential use in the development of agrochemicals.
Chemical Manufacturing: Applications in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action for 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine would depend on its specific biological target. Generally, it may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Pathway Modulation: Influencing metabolic or signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidine-1-carbonyl)-4-[4-(methyl)-1,3-thiazol-2-yl]morpholine: Similar structure but with a methyl group instead of trifluoromethyl.
2-(Pyrrolidine-1-carbonyl)-4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine: Contains a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H16F3N3O2S |
|---|---|
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
pyrrolidin-1-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)10-8-22-12(17-10)19-5-6-21-9(7-19)11(20)18-3-1-2-4-18/h8-9H,1-7H2 |
Clave InChI |
YUUPSVSAUOBGSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC(=CS3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B12270678.png)
![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12270683.png)
![3-amino-6-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12270687.png)
![2-(2-Methoxyphenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12270688.png)
![2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12270691.png)
![9-methyl-6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12270692.png)
amino}pyridine-3-carbonitrile](/img/structure/B12270694.png)
![2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270695.png)
![4-ethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B12270724.png)

![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12270739.png)
![3-hydroxy-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B12270746.png)
![N-cyclopropyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholine-2-carboxamide](/img/structure/B12270748.png)
